Potassium3-hydroxypentanoate
Description
Potassium 3-hydroxypentanoate (chemical formula: C₅H₉KO₃) is the potassium salt of 3-hydroxypentanoic acid, a β-hydroxy acid with a five-carbon backbone and a hydroxyl group at the third carbon position. It is structurally classified as a medium-chain-length hydroxyalkanoate (MCL-HA) and is primarily studied in the context of biodegradable polymers, such as polyhydroxyalkanoates (PHAs) . These polymers are synthesized by microorganisms as energy storage materials and have applications in biomedicine, packaging, and environmental sustainability.
The compound is typically produced via microbial fermentation using carbon substrates like pentanoic acid or its derivatives. Its potassium salt form enhances solubility in aqueous systems, facilitating its incorporation into polymer matrices .
Properties
Molecular Formula |
C5H9KO3 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
potassium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.K/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
GBRIERLOWUBMHT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the potassium salt and water:
CH3CH2CH(OH)CH2COOH+KOH→CH3CH2CH(OH)CH2COOK+H2O
Industrial Production Methods
In an industrial setting, the production of potassium 3-hydroxypentanoate may involve the large-scale neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The process parameters, such as temperature, concentration, and reaction time, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3-oxopentanoic acid or 3-oxopentanoate.
Reduction: 3-hydroxypentanol.
Substitution: 3-chloropentanoate.
Scientific Research Applications
Potassium 3-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium 3-hydroxypentanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an anaplerotic agent, replenishing intermediates in the tricarboxylic acid (TCA) cycle. This helps maintain cellular energy production and metabolic balance. The compound may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation.
Comparison with Similar Compounds
Comparison with Structural Isomers
3-Hydroxypentanoate vs. 4-Hydroxypentanoate
The position of the hydroxyl group significantly impacts physicochemical properties and applications:
| Property | 3-Hydroxypentanoate (3HP) | 4-Hydroxypentanoate (4HP) |
|---|---|---|
| Structure | Hydroxyl at C3 | Hydroxyl at C4 |
| Solubility | High (due to ionic potassium salt form) | Moderate (typically as free acid) |
| Polymer Role | MCL-PHA monomer | Rarely used in PHAs |
| Applications | Bioplastics, drug intermediates | Limited industrial use |
4-Hydroxypentanoic acid is less common in polymer chemistry due to steric hindrance during polymerization, which limits chain elongation .
Comparison with Ester Derivatives
Potassium 3-hydroxypentanoate differs from its ester derivatives in reactivity and applications:
| Compound | CAS Number | Molecular Weight | Solubility | Key Applications |
|---|---|---|---|---|
| Potassium 3-hydroxypentanoate | Not specified | 162.22 g/mol | Water-soluble | Biopolymers, pharmaceuticals |
| Methyl (3R)-3-hydroxypentanoate | 60793-22-8 | 132.16 g/mol | Organic solvents | Flavoring agents, synthesis |
| DL-Ethyl-3-hydroxy-3-[...]pentanoate* | 863976-10-7 | 358.28 g/mol | Lipophilic | Pharmaceutical intermediates |
*The ethyl ester derivative with trifluoromethyl groups demonstrates enhanced metabolic stability and bioavailability compared to the potassium salt, making it suitable for drug development .
Comparison with Other Potassium Salts of Hydroxy Acids
Potassium 3-hydroxypentanoate shares functional similarities with other potassium-hydroxylated compounds but differs in structure and applications:
| Compound | Anion Structure | Solubility | Applications |
|---|---|---|---|
| Potassium 3-hydroxypentanoate | Aliphatic, C5 backbone | High in water | PHAs, drug synthesis |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Aromatic, sulfonated naphthalene | Moderate | Dyes, surfactants |
| Potassium Pyroantimonate | Hexahydroxyantimonate anion | Low | Analytical reagent, glass production |
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) is used in industrial dyes due to its sulfonic acid groups, which improve binding to textiles . Potassium pyroantimonate (CAS: 12208-13-8), in contrast, is a niche reagent in analytical chemistry .
Role in Biopolymers
Potassium 3-hydroxypentanoate is a key monomer for MCL-PHAs, which exhibit elastomeric properties superior to rigid short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). Copolymers incorporating 3-hydroxypentanoate display higher flexibility and lower crystallinity, expanding their use in medical devices .
Pharmaceutical Intermediates
The compound’s chiral center enables asymmetric synthesis of bioactive molecules. For example, DL-ethyl-3-hydroxy-3-[3',5'-bis(trifluoromethyl)phenyl]pentanoate (68.9% yield) is a precursor for antifungal agents .
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